![molecular formula C22H40SSn B14262334 Tributyl[1-(phenylsulfanyl)butyl]stannane CAS No. 156943-58-7](/img/structure/B14262334.png)
Tributyl[1-(phenylsulfanyl)butyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[1-(phenylsulfanyl)butyl]stannane is an organotin compound that features a tin atom bonded to three butyl groups and a 1-(phenylsulfanyl)butyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl[1-(phenylsulfanyl)butyl]stannane can be synthesized through the reaction of tributyltin hydride with 1-(phenylsulfanyl)butyl halide under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) or irradiation with light to generate the necessary radicals .
Industrial Production Methods
Industrial production of organotin compounds like this compound often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS). This method is efficient and yields the desired organotin hydride, which can then be further reacted to produce the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[1-(phenylsulfanyl)butyl]stannane undergoes various types of reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in substitution reactions where the tin atom is replaced by other groups.
Common Reagents and Conditions
Radical Reactions: Common reagents include AIBN and light for radical initiation.
Substitution Reactions: Halides and other electrophiles can react with the tin compound under appropriate conditions.
Major Products Formed
Reduction Products: The major products are typically hydrocarbons formed by the reduction of organic halides.
Substitution Products: Products vary depending on the electrophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Tributyl[1-(phenylsulfanyl)butyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a tool in medicinal chemistry.
Industry: Utilized in the production of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of tributyl[1-(phenylsulfanyl)butyl]stannane involves the generation of radicals through the homolytic cleavage of the tin-hydrogen bond. These radicals can then participate in various reactions, such as hydrogen atom transfer or radical addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride: A commonly used organotin hydride with similar reducing properties.
Vinyl Tributyltin: Another organotin compound used in Stille coupling reactions.
Uniqueness
Tributyl[1-(phenylsulfanyl)butyl]stannane is unique due to the presence of the phenylsulfanyl group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such functionality is desired .
Eigenschaften
CAS-Nummer |
156943-58-7 |
|---|---|
Molekularformel |
C22H40SSn |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
tributyl(1-phenylsulfanylbutyl)stannane |
InChI |
InChI=1S/C10H13S.3C4H9.Sn/c1-2-3-9-11-10-7-5-4-6-8-10;3*1-3-4-2;/h4-9H,2-3H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
NANJECBCHAWFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(CCC)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


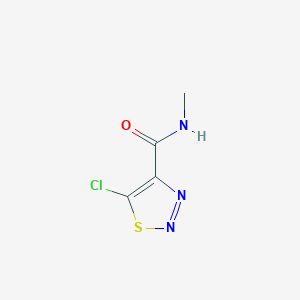

![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)
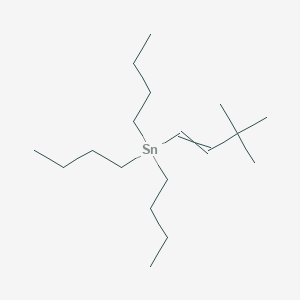


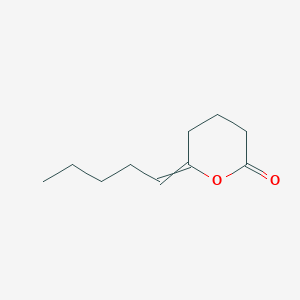
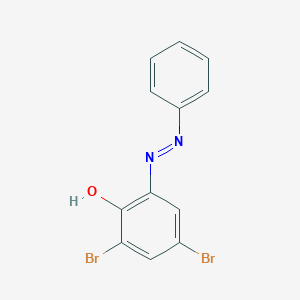
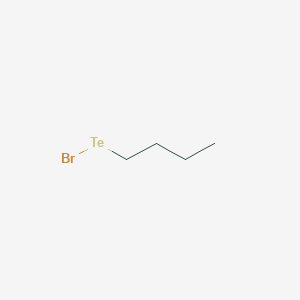
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
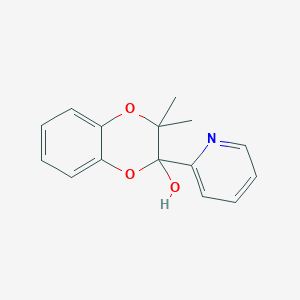
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)

